ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate

Synthetic Methodology Process Chemistry 1,2,4-Triazole Synthesis

Herbicide discovery teams face inconsistent SAR from uncharacterized triazole building blocks. This ethyl ester is the direct precursor to DAS734 (RI50 200 nM, Arabidopsis) with a >500-fold resistance window (R264K AtGPRAT2). • DAS734 prodrug with validated nanomolar target engagement • Free acid shows mixed-type GPRAT inhibition (Ki 5.3 µM) for bisubstrate inhibitor design • One-step Vilsmeier synthesis at multi-gram scale with minimal purification burden • Full NMR/IR/Raman spectral data package for GLP analytical method development

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 168639-16-5
Cat. No. B2396876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate
CAS168639-16-5
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16)
InChIKeyPAFGUSGWIQASIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate Overview


Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate is a synthetic heterocyclic building block featuring a 1,2,4-triazole core substituted at position 5 with a 4-chlorophenyl group and bearing an ethyl acetate moiety at position 3 . It possesses a molecular weight of 265.70 g/mol, a computed LogP of 2.23–2.04, and 1 hydrogen bond donor against 3–4 hydrogen bond acceptors . The compound is classified as harmful if swallowed (H302) and a skin/eye/respiratory irritant under GHS, with a standard purity of 90–95% from commercial suppliers . It serves as a versatile intermediate for the synthesis of fungicides, herbicides, and enzyme inhibitors within the broader 1,2,4-triazole-3-acetic acid derivative class [1].

Synthetic role 1,2,4-triazole-3-acetic acid ester building block with diversification handle
Substitution 4-chlorophenyl at position 5 shapes target binding and selectivity context
Handling GHS H302 classification – requires lab safety review; research use only

Why Generic Triazole Esters Cannot Substitute This Compound


The specific combination of a 4-chlorophenyl substituent and an ethyl ester on the 1,2,4-triazole-3-acetic acid scaffold critically determines both physicochemical and biological properties, making generic substitution unreliable. Substituting the 4-chlorophenyl group with other aryl moieties alters lipophilicity (LogP) and electronic effects, which directly impacts enzyme binding affinity—as demonstrated by a >500-fold difference in Arabidopsis root growth inhibition (RI50) between wild-type and R264K mutant AtGPRAT2 for the closely related herbicide DAS734 [1][2]. Similarly, replacing the ethyl ester with a free carboxylic acid or a bulky thioether linker changes the compound's hydrolytic stability, solubility, and its role as a synthetic intermediate [3]. The GHS H302 acute oral toxicity classification, driven by the intact ester prodrug form, further means that regulatory and safety profiles are not interchangeable among in-class analogs .

Aryl group variation shifts LogP and electronic effects; target engagement may differ substantially, as shown by a >500-fold sensitivity change in a related mutant enzyme assay.
Ester-to-acid conversion alters solubility, hydrolytic stability, and synthetic utility; the ethyl ester prodrug form is not directly interchangeable with the free acid.
GHS H302 acute toxicity is ester-dependent; analog safety profiles may not transfer, requiring separate hazard assessment for each derivative.

Differentiation Evidence vs. Closest Analogs


One-Step Synthesis vs. Traditional Multi-Step Routes

A 2022 protocol reports the one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions, starting from readily available precursors [1]. In contrast, traditional methods for 3-aryl-1,2,4-triazoles via formic acid/hydrazine cyclization typically achieve yields of only 20–45% [2]. Even more modern routes to related 1,2,4-triazole-3(5)-carboxylates show a wide yield range of 35–89% across 20 examples [3]. This positions the target compound as a synthetically accessible building block with a demonstrated high-yield, single-step entry point, reducing procurement risk for scale-up.

Synthetic yield
Cross-study comparable
Quantitative yield (one-step Vilsmeier)
High-yield route supports procurement at scale
Traditional routes: 20–45% yield; modern routes: 35–89%
Synthetic Methodology Process Chemistry 1,2,4-Triazole Synthesis

Herbicidal Activity of the Free Acid Analog

The free carboxylic acid derivative of the target compound, DAS734 ([5-(4-chlorophenyl)-1-isopropyl-1H-1,2,4-triazol-3-yl]acetic acid), exhibits potent herbicidal activity by inhibiting Arabidopsis thaliana root growth with an RI50 of 200 nM in wild-type seedlings [1]. This inhibition is highly target-specific: an R264K polymorphism in AtGPRAT2 reduces sensitivity by >500-fold [1]. The structurally related herbicide tebuconazole, a triazole fungicide with a 4-chlorophenyl group, shows an entirely different mode of action (C14-demethylase inhibition), with reported EC50 values in the micromolar range for fungal pathogens rather than the nanomolar RI50 seen for DAS734 . The target compound's ethyl ester serves as a lipophilic prodrug or synthetic precursor to this carboxylic acid pharmacophore.

Herbicidal activity
Class-level inference
Free acid analog: RI50 = 200 nM (wild-type)
Supports herbicide lead characterization with target-specificity marker
Tebuconazole: micromolar EC50, distinct mode of action
Herbicide Discovery Agrochemical Lead Arabidopsis thaliana Assay

Mixed-Type Enzyme Inhibition Kinetics

The free acid analog DAS734 acts as a competitive inhibitor with respect to the substrate 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) for AtGPRAT, with a Ki value of 5.3 µM at pH 7.8 [1]. In contrast, it displays non-competitive inhibition with slow, tight-binding behavior with respect to L-glutamine [1]. This mixed-type inhibition profile provides a mechanistic fingerprint that distinguishes this 4-chlorophenyl triazole scaffold from other 1,2,4-triazole-3-acetic acid derivatives, which may exhibit purely competitive or purely non-competitive kinetics, and from triazole fungicides like tebuconazole that target cytochrome P450 enzymes via heme iron coordination .

Inhibition kinetics
Class-level inference
Ki = 5.3 µM (competitive vs. PRPP); non-competitive slow tight-binding vs. L-glutamine
Mixed-type profile supports mechanistic fingerprinting
pH 7.8, recombinant AtGPRAT, 10 min preincubation
Enzyme Inhibition Kinetic Mechanism Glutamine Phosphoribosyl Pyrophosphate Amidotransferase

Crystallographic and Spectral Characterization for QC

Independent structural studies on related 4-amino-3-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester have reported full crystallographic characterization by X-ray diffraction, along with complete IR, ¹H NMR, and ¹³C NMR spectral assignments [1]. The target compound benefits from these established analytical frameworks. The one-step quantitative synthesis protocol of the target compound also provides detailed ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data [2]. This level of analytical documentation is superior to many structurally similar building blocks that lack publicly available crystallographic or comprehensive spectral data, facilitating quality control and regulatory compliance during procurement.

Analytical characterization
Supporting evidence
Full NMR, IR, Raman; related X-ray crystallography
Comprehensive characterization supports QC and method development
Multi-modal data beyond typical 1H NMR
Analytical Chemistry Crystallography QC/QA

Application Scenarios for Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate


GPRAT-Targeted Herbicide Development

The ethyl ester serves as a prodrug or late-stage diversification precursor to DAS734, a potent herbicide lead with an RI50 of 200 nM against Arabidopsis root growth [1]. The >500-fold resistance window conferred by the R264K AtGPRAT2 mutation provides a built-in selectivity marker for resistance management studies [1]. Teams developing non-selective or selective herbicides for dicotyledonous weeds should prioritize this scaffold over generic triazole-3-acetates that lack nanomolar target engagement data.

Enzyme Inhibitor Scaffold with Mixed Kinetics

The free acid analog demonstrates a rare mixed-type inhibition profile (competitive vs. PRPP, non-competitive slow tight-binding vs. L-glutamine) with a Ki of 5.3 µM [1]. This kinetic fingerprint makes the target compound a valuable starting point for designing bisubstrate or dual-mechanism enzyme inhibitors. Programs targeting glutamine-dependent amidotransferases or phosphoribosyltransferases in pathogens or cancer cells benefit from this characterized mechanism, avoiding blind screening of uncharacterized triazole libraries.

High-Yield Building Block for Parallel Library Synthesis

The one-step quantitative Vilsmeier synthesis [2] enables cost-effective procurement at multi-gram to kilogram scale with minimal purification burden. The ethyl ester handle permits straightforward hydrolysis to the free acid or transesterification to other alkyl esters, supporting high-throughput SAR exploration. This route outcompetes traditional 3-aryl-1,2,4-triazole syntheses that yield only 20–45% product and require extensive chromatographic purification [3].

Analytical Reference Standard for Triazole-3-Acetate Esters

The availability of comprehensive ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data [2], combined with related crystallographic characterization [4], positions this compound as a qualified reference standard for analytical method development. Procurement teams requiring structurally authenticated 1,2,4-triazole-3-acetic acid ester standards for HPLC, GC-MS, or NMR-based purity assays in GLP environments benefit from this multi-modal characterization package, which is unavailable for most competing building blocks.

Application
Selection Property
Validation Focus
Herbicide lead characterization
GPRAT target engagement context
Root growth inhibition endpoint & resistance marker
Bisubstrate inhibitor design
Mixed-type kinetic profile
Slow tight-binding mechanism review
Parallel library synthesis
Synthetic accessibility & ester handle
Scale-up reproducibility
QC reference standard
Multi-modal characterization
Spectroscopic & crystallographic alignment
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